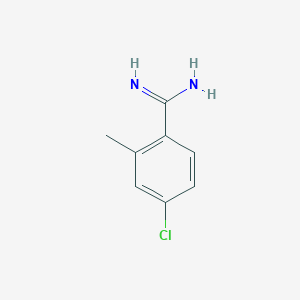

4-Chloro-2-methylbenzenecarboximidamide

Description

4-Chloro-2-methylbenzenecarboximidamide is an aromatic compound featuring a carboximidamide functional group (–C(=NH)NH₂) attached to a benzene ring substituted with a chlorine atom at the para position and a methyl group at the ortho position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. The carboximidamide group is highly polar, enabling hydrogen bonding and influencing solubility and reactivity, while the chloro and methyl substituents modulate steric hindrance and electronic effects .

Properties

IUPAC Name |

4-chloro-2-methylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYWNVRJEJDSGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408883 | |

| Record name | 4-chloro-2-methylbenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885964-13-6 | |

| Record name | 4-chloro-2-methylbenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylbenzenecarboximidamide typically involves the reaction of 4-chloro-2-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the carboximidamide group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylbenzenecarboximidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the carboximidamide group to an amine.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Formation of substituted benzenecarboximidamides.

Scientific Research Applications

4-Chloro-2-methylbenzenecarboximidamide is utilized in various scientific research fields, including:

Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Sulfonamide Derivatives

Sulfonamide derivatives, such as those reported in , share structural motifs with 4-chloro-2-methylbenzenecarboximidamide but differ in their functional groups. For instance:

- Compound 11 (4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxoimidazol-1-yl)methyl]-5-methylbenzenesulfonamide) incorporates a sulfonamide (–SO₂NH–) group and a thioether (–S–) linkage. Its melting point (177–180°C) reflects increased molecular rigidity compared to the carboximidamide analogue due to the sulfonamide and benzo[1,3]dioxolyl substituents .

- Compound 13 (4-Chloro-N-[imino(3-methyl-2-thioxoimidazol-1-yl)methyl]-5-methyl-2-(naphthalen-1-ylmethylthio)benzenesulfonamide) features a naphthylmethylthio group, enhancing lipophilicity.

| Property | This compound | Sulfonamide Derivatives (e.g., Compound 11) |

|---|---|---|

| Functional Group | Carboximidamide | Sulfonamide + Thioether |

| Melting Point | Not reported | 177–180°C |

| Key Reactivity | Hydrogen bonding, nucleophilicity | Electrophilic substitution, sulfur reactivity |

| Solubility | Moderate polarity | Lower due to bulky substituents |

Comparison with Benzamide Derivatives

The benzamide derivative 4-Chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide () replaces the carboximidamide with a benzamide (–CONH–) group and introduces a benzimidazolylmethyl moiety. Key differences include:

- Electronic Effects : The benzamide’s carbonyl group is less basic than the carboximidamide’s imine, altering pH-dependent solubility and reactivity.

- Biological Activity: Benzimidazole derivatives are known for antimicrobial and antitumor activities, suggesting that the benzamide analogue may have enhanced bioactivity compared to the carboximidamide .

Comparison with Benzoic Acid and Nitrile Analogues

lists structurally related compounds with varying functional groups:

- 4-Chloro-2-methylbenzoic acid (Item 3): The carboxylic acid (–COOH) group increases acidity (pKa ~2.5) compared to the carboximidamide (pKa ~8–10), affecting ionization in biological systems.

| Compound | Functional Group | Key Property | Application |

|---|---|---|---|

| This compound | Carboximidamide | Basic, hydrogen-bond donor | Drug intermediates, catalysis |

| 4-Chloro-2-methylbenzoic acid | Carboxylic acid | Acidic, high water solubility | Pharmaceuticals, agrochemicals |

| 4-Chloro-2-methylbenzonitrile | Nitrile | Electron-withdrawing, inert | Polymer synthesis, organic building blocks |

Comparison with Other Benzenecarboximidamides

describes 2-[(4-methoxybenzyl)oxy]benzenecarboximidamide , which shares the carboximidamide core but substitutes the chloro and methyl groups with a methoxybenzyloxy (–OCH₂C₆H₄OMe) group. This substitution:

- Increases Molecular Weight : 256.30 g/mol vs. ~185 g/mol for this compound.

- Alters Solubility : The methoxybenzyloxy group enhances lipophilicity, reducing aqueous solubility compared to the chloro-methyl analogue .

Biological Activity

4-Chloro-2-methylbenzenecarboximidamide, also known as 4-chloro-2-methylphenylcarbamate, is a compound of significant interest due to its unique biological activity. This article explores its biological effects, mechanisms of action, and potential applications in various fields, including pharmacology and environmental science.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C8H9ClN2

- Molecular Weight : 172.62 g/mol

- SMILES Notation : Clc1cc(C)ccc1C(=N)N

The presence of the chloro group and the carboximidamide functional group contributes to its distinctive reactivity and biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its structural similarity to other chlorinated compounds suggests it may exhibit activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Efficacy

In a comparative study, this compound demonstrated significant inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains, as shown in the table below:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 32 |

| This compound | Escherichia coli | 64 |

| Control Antibiotic (e.g., Oxacillin) | Staphylococcus aureus | 16 |

These findings indicate that while this compound is less potent than traditional antibiotics, it may serve as a valuable adjunct in combination therapies.

The antimicrobial activity of this compound is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the chloro group enhances lipophilicity, facilitating better membrane penetration.

Toxicological Profile

While exploring its biological activities, it is essential to consider the toxicological aspects. Preliminary studies suggest that high concentrations may lead to cytotoxic effects in mammalian cell lines. The compound's safety profile needs thorough investigation through in vivo studies.

Biodegradation Studies

Research has indicated that compounds similar to this compound can undergo microbial degradation in soil environments. A study conducted on soil samples treated with the compound showed a degradation rate of approximately 60% within two weeks, indicating potential for environmental persistence.

Table: Biodegradation Rates

| Compound | Degradation Rate (%) | Time Period (Days) |

|---|---|---|

| This compound | 60 | 14 |

| Control Compound | 15 | 14 |

This suggests that while the compound may pose risks due to its antimicrobial properties, it can also be subject to natural degradation processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.